molecular formula C16H13N3O5 B2836034 3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione CAS No. 1903891-32-6

3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione

Cat. No.: B2836034
CAS No.: 1903891-32-6
M. Wt: 327.296
InChI Key: WMTFYFWQGLVKDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, an azetidine ring, and an oxazolidine-2,4-dione moiety. This compound is of significant interest in the fields of medicinal chemistry and drug discovery due to its potential biological activities and applications.

Mechanism of Action

Mode of Action

It is known that azetidin-2-one derivatives have been identified as having immunostimulating and antimicrobial properties, as well as antioxidant activity . This suggests that the compound may interact with its targets to modulate immune response, inhibit microbial growth, or neutralize oxidative stress.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method for synthesizing isoxazoles is through a (3 + 2) cycloaddition reaction, often catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced technologies to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature and solvent, will vary depending on the desired reaction.

Major Products

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents into the molecule.

Scientific Research Applications

3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It may be used in the development of new materials and as a catalyst in industrial processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives and azetidine-containing molecules. Examples include:

    5-Phenylisoxazole derivatives: These compounds share the isoxazole ring structure and may have similar biological activities.

    Azetidine derivatives: These compounds contain the azetidine ring and may have similar chemical properties and reactivity.

Uniqueness

3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5/c20-14-9-23-16(22)19(14)11-7-18(8-11)15(21)12-6-13(24-17-12)10-4-2-1-3-5-10/h1-6,11H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTFYFWQGLVKDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NOC(=C2)C3=CC=CC=C3)N4C(=O)COC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.